molecular formula C19H17FN4O3 B2935693 N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1171829-20-1

N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2935693
CAS No.: 1171829-20-1
M. Wt: 368.368
InChI Key: OZFSMVBBDSQAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C19H17FN4O3 and a molecular weight of 368.4 . This molecule is an aromatic anilide and features a pyrazole core, a structure frequently explored in medicinal chemistry for its potential to interact with various biological targets . Compounds within this class have been investigated for their activity against kinases, which are critical enzymes in cell cycle regulation and signal transduction . For research purposes only. This product is not intended for diagnostic or therapeutic uses in humans or animals. The pharmacological profile and mechanism of action for this specific compound require further research and characterization by qualified laboratory personnel. Researchers are responsible for conducting all necessary safety assessments and complying with their institution's chemical handling protocols before use.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-12(25)21-14-4-3-5-15(10-14)22-19(26)18-17(27-2)11-24(23-18)16-8-6-13(20)7-9-16/h3-11H,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFSMVBBDSQAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, focusing on anticancer properties, anti-inflammatory activities, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C16H16FN3O3
  • Molecular Weight : 317.31 g/mol
  • Structural Features :
    • Pyrazole ring
    • Acetamido group
    • Fluorophenyl substituent
    • Methoxy group

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the target compound, as effective anticancer agents. Research has demonstrated that compounds within this class can exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Prostate Cancer

A study evaluated the antiproliferative activity of several pyrazole derivatives against prostate cancer cell lines LNCaP and PC-3. Among these, a derivative similar to this compound showed promising results:

  • IC50 Value : 18 µmol/L against LNCaP cells.
  • PSA Downregulation Rate : 46%, indicating effective inhibition of androgen receptor signaling pathways .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation.

The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In vitro studies have indicated that derivatives of pyrazoles can selectively inhibit COX-2, leading to reduced prostaglandin synthesis and subsequent inflammation .

Summary of Biological Activities

Activity TypeMechanism/TargetEffectiveness
AnticancerInhibition of cell proliferationIC50 = 18 µmol/L
Anti-inflammatoryCOX-2 inhibitionSignificant reduction in inflammation markers
AntioxidantScavenging free radicalsModerate efficacy

Research Findings

In a comprehensive review of pyrazole derivatives published in recent literature, it was noted that modifications to the pyrazole structure could enhance biological activity. Specifically, the introduction of electron-withdrawing groups (like fluorine) has been associated with increased potency against cancer cell lines and improved selectivity for COX-2 inhibition .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (2 ):

  • Conditions : 6M HCl (reflux, 6 h) or 10% NaOH (70°C, 4 h)54.

  • Product : 1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid.

Table 1 : Hydrolysis Conditions and Yields

ConditionTemperatureTime (h)Yield (%)
6M HCl (reflux)110°C685
10% NaOH70°C478

Nucleophilic Aromatic Substitution

The 4-methoxy group participates in substitution reactions with amines or thiols under microwave irradiation:

  • Example : Reaction with piperazine in DMF at 120°C for 2 h yields N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-(piperazin-1-yl)-1H-pyrazole-3-carboxamide (3 ) (Yield: 72%)34.

Condensation with Active Methylene Compounds

The carboxamide reacts with malononitrile or ethyl cyanoacetate in ethanol/KOH to form pyrazolo-pyridine hybrids (4 )3[^9]:

  • Product : 6-Amino-2-(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)pyridine-3-carbonitrile.

  • Conditions : Ethanol, KOH (5%), reflux, 8 h (Yield: 68%).

Table 2 : Condensation Reactions

ReagentSolventCatalystProduct Yield (%)
MalononitrileEthanolKOH68
Ethyl cyanoacetateDMFPiperidine61

Functionalization via Cross-Coupling

The pyrazole core undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups at C-5:

  • Example : Reaction with 4-fluorophenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane at 90°C yields 5 (Yield: 65%)4.

Biological Activity and Derivatization

  • Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂) at the acetamido phenyl ring show enhanced cytotoxicity against A549 lung cancer cells (IC₅₀: 12–18 μM)12.

  • Antimicrobial Activity : The carboxamide moiety contributes to moderate activity against S. aureus (MIC: 32 µg/mL)6.

Stability and Reactivity Insights

  • Thermal Stability : Decomposes at 220–225°C without melting.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases54.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / ID Substituents (Pyrazole Positions) Molecular Weight Notable Features Reference
Target Compound 1: 4-fluorophenyl; 3: N-(3-acetamidophenyl); 4: OMe ~357.35 (calculated) Acetamido enhances H-bonding; OMe increases lipophilicity
4h () 1: 4-aminosulfonylphenyl; 5: p-fluorophenyl 630.0970 Sulfonamide group; bromine substituent
Example 53 () Pyrazolo[3,4-d]pyrimidin core; fluorophenyl, chromen 589.1 (M+1) Heterocyclic fusion; chromen moiety
5-(4-Chlorophenyl)-... () 1: 2,4-dichlorophenyl; 3: N-(3-pyridylmethyl) Chlorine substituents; pyridylmethyl
SY267030 () Isochromene-carboxamide; p-tolyl Isochromene core; tolyl group
4-ethoxy-1-(4-fluorophenyl)-... () 1: 4-fluorophenyl; 3: N-(2-methoxyethyl); 4: OEt 307.32 Ethoxy group; methoxyethyl side chain

Physicochemical Properties

  • Melting Points : Example 53 () has a melting point of 175–178°C, while chalcone derivatives () exhibit dihedral angles (7.14°–56.26°) between aromatic rings, influencing crystallinity and solubility .
  • Lipophilicity : The target compound’s methoxy and acetamidophenyl groups may balance hydrophilicity compared to 4h’s bromine and sulfonamide substituents .

Pharmacological Implications

  • Fluorobenzyl Derivatives () : 3-Fluorobenzyl substituents could increase metabolic stability compared to the target’s methoxy group .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(3-acetamidophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide?

Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions. A general approach includes:

Core Pyrazole Formation : Condensation of substituted hydrazines with β-ketoesters or diketones under acidic conditions (e.g., acetic acid) to form the pyrazole ring.

Carboxamide Coupling : Reaction of the pyrazole carboxylic acid with amines (e.g., 3-acetamidoaniline) using coupling agents like EDC/HOBt or DCC.

Functionalization : Methoxy and fluorophenyl groups are introduced via nucleophilic substitution or Suzuki coupling .

Q. Key Challenges :

  • Ensuring regioselectivity in pyrazole ring formation.
  • Optimizing coupling efficiency while minimizing side reactions.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole formationHydrazine hydrate, ethanol, reflux65–75
Carboxamide couplingEDC, HOBt, DMF, RT50–60

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: Structural confirmation involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic signals).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ at m/z 398.12).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (applied to analogous pyrazole derivatives) .

Q. Critical Considerations :

  • Solvent effects on NMR shifts must be accounted for.
  • Crystallization conditions (e.g., solvent polarity) influence crystal quality .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition potency) may arise from:

  • Experimental Variability : Differences in assay conditions (pH, temperature, solvent).
  • Structural Analogues : Subtle substituent changes (e.g., fluoro vs. chloro groups) alter binding affinity.

Q. Resolution Strategies :

Standardized Assay Protocols : Use positive controls (e.g., known inhibitors) and replicate experiments across labs.

Computational Docking : Compare binding modes of analogues using software like AutoDock to identify critical interactions .

Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorophenyl groups enhancing lipophilicity) .

Q. Table 2: Bioactivity Comparison of Analogues

SubstituentTarget Enzyme (IC50_{50})Solubility (µg/mL)Reference
4-Fluorophenyl12 nM5.2
4-Chlorophenyl18 nM3.8

Q. What computational tools are recommended for predicting the reactivity and stability of this compound?

Methodological Answer:

  • Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) to analyze frontier molecular orbitals (HOMO/LUMO) and reaction pathways .
  • Degradation Studies : Molecular dynamics simulations (e.g., GROMACS) to model hydrolysis or photodegradation under varying pH/temperature conditions.
  • ADME Properties : Tools like SwissADME predict solubility, logP, and metabolic stability based on substituent effects .

Case Study :
DFT analysis of a similar pyrazole-carboxamide revealed that electron-withdrawing groups (e.g., -F) stabilize the carboxamide bond against hydrolysis .

Q. How can researchers design experiments to optimize the synthesis yield of this compound?

Methodological Answer: Apply Design of Experiments (DoE) principles:

Factor Screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading).

Response Surface Methodology (RSM) : Use central composite design to model interactions between factors.

Validation : Confirm optimal conditions with triplicate runs.

Q. Example Workflow :

  • Factors : Reaction time (6–24 hrs), temperature (60–100°C).
  • Response : Yield (%) analyzed via HPLC.

Q. Table 3: DoE Results for Synthesis Optimization

RunTime (hrs)Temp (°C)Yield (%)
1128068
2189072

Q. What advanced analytical techniques are used to study its interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to receptors.
  • Cryo-Electron Microscopy : Visualize compound-protein complexes at near-atomic resolution.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .

Data Interpretation Tip :
Combine ITC with molecular dynamics to correlate binding energy with structural flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.